Azido-PEG1-methylamine

Beschreibung

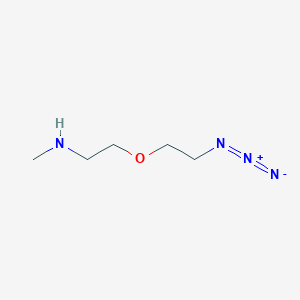

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(2-azidoethoxy)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N4O/c1-7-2-4-10-5-3-8-9-6/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRMPMTBZYHVFIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCOCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Azido-PEG1-methylamine: A Technical Guide for Advanced Bioconjugation and Drug Development

Introduction: The Molecular Swiss Army Knife of Bioconjugation

In the intricate landscape of modern drug development and biological research, the ability to selectively and stably link different molecular entities is paramount. Azido-PEG1-methylamine emerges as a powerful and versatile tool in this context, acting as a heterobifunctional linker designed for elegant and efficient bioconjugation. This guide provides an in-depth exploration of its chemical properties, synthesis, and diverse applications, offering both foundational knowledge and practical insights for researchers, scientists, and professionals in drug development.

At its core, Azido-PEG1-methylamine is a short-chain polyethylene glycol (PEG) derivative, a class of molecules renowned for their ability to improve the solubility, stability, and pharmacokinetic profiles of conjugated biomolecules.[1][2] What sets this particular linker apart is its dual-ended functionality: a terminal azide group (-N₃) and a methylamine group (-NHCH₃).[3] This unique architecture allows for a two-step, orthogonal conjugation strategy, providing precise control over the assembly of complex molecular constructs. The azide group is a key participant in "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), while the primary amine readily reacts with activated carboxylic acids, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[4][5]

This guide will delve into the causality behind the experimental choices when utilizing Azido-PEG1-methylamine, providing not just protocols, but the scientific rationale that underpins them.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of Azido-PEG1-methylamine is fundamental to its effective application. These properties dictate its reactivity, solubility, and handling requirements.

| Property | Value | Source(s) |

| Systematic Name | 2-(2-azidoethoxy)-N-methylethanamine | [4] |

| CAS Number | 1835759-88-0 | [6] |

| Molecular Formula | C₅H₁₂N₄O | [3] |

| Molecular Weight | 144.17 g/mol | [7] |

| Purity | Typically >95% or >98% | [3][6] |

| Appearance | Varies (often an oil or solid) | N/A |

| Solubility | Soluble in aqueous media and DMSO | [4][6] |

| Storage Conditions | -20°C for long-term storage | [6] |

The hydrophilic PEG spacer enhances the water solubility of the linker and any molecule it is conjugated to, a critical feature for biological applications.[6]

Synthesis of Azido-PEG1-methylamine

While commercially available from various suppliers, understanding the synthesis of Azido-PEG1-methylamine provides valuable insight into its structure and potential impurities. The synthesis is typically a multi-step process starting from a readily available PEG precursor. While a specific protocol for the PEG1 variant is not widely published, the following general strategy, adapted from the synthesis of longer-chain analogues, can be applied.[8][9]

Conceptual Synthesis Workflow

The synthesis can be conceptualized as a three-stage process:

-

Azidation: Introduction of the azide functionality onto one end of the PEG chain.

-

Activation of the other terminus: Modification of the terminal hydroxyl group to a better leaving group, such as a tosylate.

-

Amination: Introduction of the methylamine group via nucleophilic substitution.

Caption: Conceptual workflow for the synthesis of Azido-PEG1-methylamine.

Core Applications and Methodologies

The true power of Azido-PEG1-methylamine lies in its ability to facilitate a wide range of bioconjugation applications. Its heterobifunctional nature allows for the sequential and controlled linking of two different molecules.

Bioconjugation via Orthogonal Chemistry

A common application is the conjugation of a biomolecule (e.g., a protein or antibody) to another molecule (e.g., a small molecule drug, a fluorescent dye, or a nanoparticle). This is typically achieved in a two-step process:

Step 1: Amine-Reactive Conjugation

The methylamine group of Azido-PEG1-methylamine is reacted with a molecule containing an amine-reactive group, most commonly an NHS ester.[5] This reaction proceeds via nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide.[10]

Mechanism of NHS Ester Reaction with a Primary Amine

Caption: Simplified mechanism of NHS ester reaction with a primary amine.

Step 2: Click Chemistry Conjugation

The resulting molecule, now bearing a terminal azide group, can be reacted with a second molecule containing a terminal alkyne. This is achieved through the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry.[11] This reaction forms a stable triazole ring, linking the two molecules.[12]

Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Caption: Simplified overview of the CuAAC reaction mechanism.

Experimental Protocol: Two-Step Conjugation of a Protein to an Alkyne-Modified Small Molecule

This protocol provides a framework for the conjugation of a protein (containing accessible lysine residues) to a small molecule functionalized with a terminal alkyne, using Azido-PEG1-methylamine as the linker.

Materials:

-

Protein of interest (in a suitable amine-free buffer, e.g., PBS pH 7.4)

-

Azido-PEG1-methylamine

-

NHS-ester activation reagent (e.g., EDC and Sulfo-NHS) if starting with a carboxylic acid

-

Alkyne-modified small molecule

-

Copper(II) sulfate (CuSO₄)

-

Reducing agent (e.g., sodium ascorbate)

-

Copper ligand (e.g., TBTA or THPTA)

-

Desalting columns or dialysis equipment

-

Reaction buffers (e.g., PBS, sodium bicarbonate)

Step 1: Functionalization of the Protein with Azido-PEG1-methylamine

-

Protein Preparation: Ensure the protein solution is in an amine-free buffer at a suitable concentration (e.g., 1-5 mg/mL).

-

Activation of Carboxylic Acids (if necessary): If the protein has accessible carboxylic acids to be targeted, activate them using a 10-fold molar excess of EDC and a 20-fold molar excess of Sulfo-NHS in MES buffer (pH 6.0) for 15 minutes at room temperature.

-

Amine Coupling: Add a 10- to 50-fold molar excess of Azido-PEG1-methylamine to the activated protein solution. If targeting primary amines (lysine residues), this step can be performed directly in a buffer at pH 7.2-8.5.

-

Reaction: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Purification: Remove excess, unreacted Azido-PEG1-methylamine and byproducts using a desalting column or dialysis against a suitable buffer (e.g., PBS).

Step 2: Click Chemistry Reaction with the Alkyne-Modified Small Molecule

-

Prepare Click Chemistry Reagents:

-

Prepare a 10 mM stock solution of the alkyne-modified small molecule in a suitable solvent (e.g., DMSO).

-

Prepare a 100 mM stock solution of sodium ascorbate in water (prepare fresh).

-

Prepare a 20 mM stock solution of CuSO₄ in water.

-

Prepare a 100 mM stock solution of a copper ligand (e.g., THPTA for aqueous reactions) in water.

-

-

Reaction Setup:

-

To the azide-functionalized protein solution, add the alkyne-modified small molecule to a final concentration of 10-fold molar excess over the protein.

-

Add the copper ligand to the reaction mixture.

-

Add the CuSO₄ solution.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

-

Incubation: Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.

-

Final Purification: Purify the final protein conjugate to remove the catalyst, excess reagents, and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

Application in PROTAC Development

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[13] The linker connecting the target-binding and E3 ligase-binding moieties is a critical component of a PROTAC, influencing its efficacy and physicochemical properties.[14] Azido-PEG1-methylamine is an ideal building block for the synthesis of PROTACs, allowing for the modular assembly of the two binding ligands.[7][15] The length and composition of the PEG linker can significantly impact the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient protein degradation.[3]

Caption: Role of Azido-PEG1-methylamine as a linker in PROTACs.

Characterization of Conjugates

Following any bioconjugation reaction, it is crucial to characterize the resulting product to confirm successful conjugation, determine the degree of labeling, and ensure the integrity of the biomolecule.

Common Characterization Techniques:

-

UV-Vis Spectroscopy: Can be used to estimate the degree of labeling if the attached molecule has a distinct chromophore.

-

SDS-PAGE: A simple method to visualize an increase in the molecular weight of a protein after conjugation.

-

High-Performance Liquid Chromatography (HPLC): Techniques such as size-exclusion chromatography (SEC) and reverse-phase HPLC (RP-HPLC) can be used to separate the conjugate from unreacted starting materials and to assess purity.[11]

-

Mass Spectrometry (MS): Provides a precise measurement of the molecular weight of the conjugate, confirming the number of attached linkers and molecules.[7][11]

Conclusion and Future Perspectives

Azido-PEG1-methylamine stands as a testament to the power of thoughtful molecular design in advancing biological and therapeutic research. Its heterobifunctional nature, combined with the robustness and specificity of click chemistry and amine-reactive coupling, provides a reliable and versatile platform for the construction of complex bioconjugates. From the development of targeted drug delivery systems and antibody-drug conjugates to the synthesis of innovative PROTACs, this linker offers a high degree of control and efficiency.

As the field of bioconjugation continues to evolve, the demand for well-defined, versatile linkers like Azido-PEG1-methylamine will undoubtedly grow. Future research may focus on the development of analogous linkers with varying PEG lengths to fine-tune the properties of the resulting conjugates, as well as the incorporation of cleavable moieties to allow for controlled release of payloads in specific biological environments. The principles and protocols outlined in this guide provide a solid foundation for harnessing the full potential of this powerful molecular tool.

References

-

Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. J Med Chem. 2021;64(12):8042-8052. [Link]

-

Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chem Soc Rev. 2014;43(10):3525-3550. [Link]

-

Table of contents. The Royal Society of Chemistry. 2020. [Link]

-

Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. ACS Pharmacol Transl Sci. 2021;4(4):1456-1463. [Link]

-

Protein DNA Bioconjugate Protocol. YouTube. Published September 15, 2020. Accessed January 24, 2026. [Link]

-

Impact of linker length on the activity of PROTACs. Bioorg Med Chem Lett. 2008;18(21):5942-5945. [Link]

-

A beginner's guide to PROTACs and targeted protein degradation. The Biochemist. 2021;43(4):4-9. [Link]

-

Strategies for successful crosslinking and bioconjugation applications. YouTube. Published May 3, 2018. Accessed January 24, 2026. [Link]

-

The Aminolysis Of N-Hydroxysuccinimide Esters. A Structure-Reactivity Study. Scholars' Mine. 1980. [Link]

-

Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug. Int J Nanomedicine. 2023;18:1615-1627. [Link]

-

Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. Accessed January 24, 2026. [Link]

-

PEG Linkers. ADC Review, Journal of Antibody-drug Conjugates. Accessed January 24, 2026. [Link]

-

The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues. MolecularCloud. Published July 28, 2025. Accessed January 24, 2026. [Link]

-

Analytical Measurement of PEGylated Molecules. Anal Chem. 2012;84(1):3-7. [Link]

-

Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2. PLoS One. 2025;20(10):e0333359. [Link]

-

Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. Accessed January 24, 2026. [Link]

Sources

- 1. Efficient two-step chemoenzymatic conjugation of antibody fragments with reporter compounds by a specific thiol-PEG-amine Linker, HS-PEG-NH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advances in click chemistry for drug discovery and development [pubmed.ncbi.nlm.nih.gov]

- 5. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]

- 6. 2-[2-(2-Azidoethoxy)ethoxy]ethanamine synthesis - chemicalbook [chemicalbook.com]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. rsc.org [rsc.org]

- 9. Preparation of 2-[2-(2-azidoethoxy)ethoxy]ethylamine_Chemicalbook [chemicalbook.com]

- 10. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 13. globalresearchonline.net [globalresearchonline.net]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

Navigating the Polar Landscape: A Technical Guide to Azido-PEG1-methylamine Solubility in DMSO and Aqueous Media

For researchers, scientists, and drug development professionals engaged in bioconjugation, targeted drug delivery, and surface modification, the precise control and predictability of reagent behavior are paramount. Among the versatile molecular tools employed, heterobifunctional PEG linkers, such as Azido-PEG1-methylamine, play a pivotal role. This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of Azido-PEG1-methylamine in both Dimethyl Sulfoxide (DMSO) and various aqueous media. Beyond a simple recitation of data, this guide delves into the underlying chemical principles governing its solubility, offering field-proven insights to empower researchers in their experimental design and execution.

Executive Summary: A Tale of Two Solvents

Azido-PEG1-methylamine, a molecule featuring a terminal azide group for "click" chemistry and a methylamine group for amide bond formation, exhibits distinct yet favorable solubility profiles in both DMSO and aqueous systems. Its solubility is a direct consequence of its molecular architecture: a short, hydrophilic polyethylene glycol (PEG) spacer bridging two reactive functional groups.

In DMSO , Azido-PEG1-methylamine demonstrates high solubility . This is attributed to DMSO's potent polar aprotic nature, which effectively solvates the polar functional groups and the PEG backbone of the molecule.[1][2] While exact saturation points can vary with purity and specific DMSO grade, a related compound, Azido-PEG1-amine, has been shown to be soluble at concentrations of at least 100 mg/mL.[3] This provides a strong indication of a similarly high solubility for the methylamine variant.

In aqueous media , the solubility of Azido-PEG1-methylamine is more nuanced and is critically dependent on the pH of the solution. The presence of the hydrophilic PEG spacer confers good intrinsic water solubility.[1][4][5][6] However, the terminal methylamine group, with an estimated pKa in the range of 9-11 for primary aliphatic amines, dictates a pH-responsive behavior.[7][8] At neutral to acidic pH, the amine group is protonated, forming a positively charged ammonium salt that significantly enhances its interaction with water molecules and, consequently, its solubility.

Deep Dive: Solubility in Dimethyl Sulfoxide (DMSO)

DMSO is a powerhouse solvent in drug discovery and bioconjugation for its ability to dissolve a wide range of polar and nonpolar compounds.[2] For Azido-PEG1-methylamine, its high solubility in DMSO is a key practical advantage, facilitating the preparation of concentrated stock solutions for subsequent dilutions into aqueous reaction buffers.

The "Why": Molecular Interactions at Play

The high solubility of Azido-PEG1-methylamine in DMSO can be attributed to the following factors:

-

Strong Dipole-Dipole Interactions: DMSO possesses a strong dipole moment, allowing it to effectively solvate the polar azide and methylamine functional groups of the linker.

-

Hydrogen Bond Acceptance: The sulfoxide oxygen of DMSO is a strong hydrogen bond acceptor, readily interacting with the amine protons of Azido-PEG1-methylamine.

-

Favorable PEG Solvation: The ether oxygens of the PEG backbone are also effectively solvated by DMSO.

Practical Implications and Best Practices

The excellent solubility in DMSO underpins a straightforward workflow for preparing this linker for experimental use.

Experimental Protocol: Preparation of a Concentrated Stock Solution of Azido-PEG1-methylamine in DMSO

Objective: To prepare a high-concentration stock solution of Azido-PEG1-methylamine in DMSO for use in bioconjugation and other applications.

Materials:

-

Azido-PEG1-methylamine (purity ≥95%)[9]

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Calibrated micropipettes

-

Appropriate personal protective equipment (PPE)

Procedure:

-

Equilibrate Reagents: Allow the vial of Azido-PEG1-methylamine and the anhydrous DMSO to come to room temperature before opening to prevent moisture condensation.

-

Weighing the Linker: In a fume hood, accurately weigh the desired amount of Azido-PEG1-methylamine into a sterile, dry microcentrifuge tube.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 100 mg/mL).

-

Dissolution: Vortex the solution until the Azido-PEG1-methylamine is completely dissolved. Gentle warming (to no more than 37°C) can be applied if necessary, but is typically not required.

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

The Aqueous Environment: A pH-Dependent Solubility Profile

The behavior of Azido-PEG1-methylamine in aqueous media is a fascinating interplay of its inherent hydrophilicity and the ionizable nature of its terminal amine.

The Role of the PEG Spacer

The single ethylene glycol unit in Azido-PEG1-methylamine provides a significant contribution to its water solubility.[1] Polyethylene glycol is well-known for its hydrophilicity and its ability to enhance the aqueous solubility of conjugated molecules.[4][5][6][10] This intrinsic property ensures that the linker is readily dispersible in aqueous buffers.

The Critical Influence of pH

The terminal methylamine group is a weak base. Its state of protonation, and therefore its charge, is governed by the pH of the solution and its pKa. The Henderson-Hasselbalch equation provides the theoretical framework for understanding this relationship.

The pKa of primary amines in PEG linkers typically falls within the range of 9 to 11.[7][8]

-

At pH < pKa (e.g., physiological pH ~7.4): The amine group will be predominantly protonated (R-NH3+). This positive charge greatly enhances the molecule's interaction with polar water molecules, leading to increased aqueous solubility .

-

At pH > pKa: The amine group will be predominantly in its neutral, uncharged form (R-NH2). In this state, the molecule is less polar, and its aqueous solubility will be lower compared to its protonated form.

This pH-dependent solubility is a critical consideration for experimental design, particularly for conjugation reactions that are sensitive to pH.

Caption: pH-Dependent Solubility of Azido-PEG1-methylamine

Quantitative Solubility Data Summary

While precise, vendor-specific quantitative solubility data for Azido-PEG1-methylamine is not always readily available in the public domain, the following table summarizes the known and inferred solubility characteristics based on available data for the compound and its close analogs.

| Solvent System | Solubility | Rationale and Key Considerations |

| DMSO | High (≥ 100 mg/mL estimated) | Excellent solvation of polar groups. Data for the closely related Azido-PEG1-amine supports high solubility.[3] |

| Aqueous Buffer (pH < 8) | Good to High | The methylamine group is protonated, increasing polarity and water interaction. The PEG spacer enhances intrinsic solubility.[1][7][8] |

| Aqueous Buffer (pH > 10) | Moderate to Good | The methylamine group is deprotonated, reducing polarity. Solubility is primarily driven by the PEG spacer's hydrophilicity. |

Experimental Protocol: Determination of Aqueous Solubility of Azido-PEG1-methylamine

Objective: To determine the approximate aqueous solubility of Azido-PEG1-methylamine in a specific buffer system.

Materials:

-

Azido-PEG1-methylamine

-

Aqueous buffer of interest (e.g., PBS, pH 7.4)

-

Vortex mixer

-

Centrifuge

-

UV-Vis Spectrophotometer or HPLC system for quantification

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of Azido-PEG1-methylamine to a known volume of the aqueous buffer in a series of microcentrifuge tubes.

-

Equilibration: Vortex the tubes vigorously and then incubate at a constant temperature (e.g., 25°C) for a set period (e.g., 24 hours) to allow the solution to reach equilibrium.

-

Separation of Undissolved Solute: Centrifuge the tubes at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the undissolved solid.

-

Sampling of the Supernatant: Carefully collect a known volume of the clear supernatant without disturbing the pellet.

-

Quantification:

-

If the linker has a chromophore or can be derivatized: Dilute the supernatant and measure the absorbance at the appropriate wavelength. Calculate the concentration using a standard curve.

-

If a suitable chromophore is absent: Use an analytical technique like HPLC with an appropriate detector (e.g., ELSD, CAD) to determine the concentration against a set of known standards.

-

-

Data Analysis: The calculated concentration of the saturated supernatant represents the solubility of Azido-PEG1-methylamine in that specific buffer at the tested temperature.

Caption: Workflow for Aqueous Solubility Determination

Conclusion: A Versatile Tool with Predictable Behavior

Azido-PEG1-methylamine stands out as a highly versatile heterobifunctional linker, and its predictable solubility is a cornerstone of its utility. Its excellent solubility in DMSO simplifies stock solution preparation, while its pH-dependent aqueous solubility provides a lever for controlling its behavior in biological buffers. By understanding the fundamental principles of its interaction with different solvent environments, researchers can confidently and effectively integrate this powerful tool into their experimental workflows, paving the way for advancements in drug delivery, diagnostics, and beyond.

References

-

Quantifying the Coverage Density of Poly(ethylene glycol) Chains on the Surface of Gold Nanostructures. National Institutes of Health. [Link]

-

Application of a PEG precipitation method for solubility screening: A tool for developing high protein concentration formulations. National Institutes of Health. [Link]

-

From Synthesis to Characterization of Site-Selective PEGylated Proteins. National Institutes of Health. [Link]

-

Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate. [Link]

-

Intact quantitation and evaluation of a PEG-glycosulfopeptide as a therapeutic P-selectin antagonist. RSC Publishing. [Link]

-

Analytical Methods to Qualify and Quantify PEG and PEGylated Biopharmaceuticals. ResearchGate. [Link]

-

DMSO solubility and bioscreening. ResearchGate. [Link]

-

heterobifunctional pegs. JenKem Technology. [Link]

-

Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. National Institutes of Health. [Link]

-

PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. AxisPharm. [Link]

Sources

- 1. Buy Azido-PEG1-methylamine | 1835759-88-0 | >98% [smolecule.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. What are PEG Linkers? | BroadPharm [broadpharm.com]

- 5. biochempeg.com [biochempeg.com]

- 6. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Quantifying the Coverage Density of Poly(ethylene glycol) Chains on the Surface of Gold Nanostructures - PMC [pmc.ncbi.nlm.nih.gov]

- 9. No results for search term "3D-KYC75988" | CymitQuimica [cymitquimica.com]

- 10. purepeg.com [purepeg.com]

The Dual Reactivity of Azido-PEG1-methylamine: A Technical Guide to its Mechanism of Action in Bioconjugation

Introduction: A Versatile Tool for Covalent Linkage

In the landscape of modern drug development and biological research, the ability to specifically and stably link molecules is paramount. Azido-PEG1-methylamine has emerged as a powerful and versatile heterobifunctional linker, enabling the precise covalent conjugation of a wide array of biomolecules. Its unique architecture, comprising a terminal azide group, a single polyethylene glycol (PEG) unit, and a primary methylamine, offers a dual-modality approach to bioconjugation. This guide provides an in-depth exploration of the mechanistic underpinnings of Azido-PEG1-methylamine's reactivity, offering researchers and drug development professionals the foundational knowledge to effectively harness its potential.

At its core, the utility of Azido-PEG1-methylamine lies in the distinct and bioorthogonal reactivity of its two terminal functional groups. The azide group serves as a handle for "click chemistry," a suite of reactions known for their high efficiency, specificity, and biocompatibility.[1] This includes the Nobel prize-winning Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the catalyst-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger ligation.[1][] Concurrently, the methylamine group provides a classic route for conjugation through the formation of stable amide bonds with carboxylic acids or their activated esters.[3] The intervening PEG linker enhances aqueous solubility and can improve the pharmacokinetic properties of the resulting conjugate.[4] This dual functionality allows for a modular and strategic approach to the synthesis of complex bioconjugates, from antibody-drug conjugates (ADCs) and PROTACs to sophisticated imaging agents and surface modifications.[1][4]

Part 1: The Azide Moiety - A Gateway to Bioorthogonal Ligation

The azide functional group is a cornerstone of bioorthogonal chemistry, allowing for highly selective reactions that proceed efficiently in complex biological media without interfering with native biochemical processes.[] Azido-PEG1-methylamine leverages this property to engage in several powerful ligation strategies.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective 1,3-dipolar cycloaddition between an azide and a terminal alkyne, yielding a stable 1,4-disubstituted 1,2,3-triazole linkage.[5] The reaction is characterized by its rapid kinetics and high yields under mild, aqueous conditions.[5][6]

Mechanism of Action:

The catalytic cycle of CuAAC involves several key steps, initiated by the in situ reduction of a Cu(II) salt (e.g., CuSO₄) by an agent like sodium ascorbate to the active Cu(I) species.[5]

-

Formation of Copper Acetylide: The Cu(I) catalyst coordinates with the terminal alkyne, lowering the pKa of the terminal proton and facilitating its deprotonation to form a copper acetylide intermediate.[7]

-

Coordination of the Azide: The azide group of Azido-PEG1-methylamine then coordinates to the copper center.[7]

-

Cycloaddition: A [3+2] cycloaddition occurs between the activated alkyne and the coordinated azide, forming a six-membered copper-containing intermediate.[]

-

Rearrangement and Protonation: This intermediate rearranges, and subsequent protonation releases the stable triazole product and regenerates the Cu(I) catalyst for the next cycle.[]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 5. Click Chemistry [organic-chemistry.org]

- 6. interchim.fr [interchim.fr]

- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

Heterobifunctional PEG Linkers for Bioconjugation: An In-depth Technical Guide

For researchers, scientists, and drug development professionals navigating the intricate world of bioconjugation, the choice of a linker is a critical determinant of success. Among the diverse array of available tools, heterobifunctional polyethylene glycol (PEG) linkers have emerged as a cornerstone technology, offering unparalleled versatility in covalently connecting two distinct molecular entities. This guide provides a comprehensive exploration of these powerful reagents, delving into the fundamental principles, practical applications, and the nuanced experimental considerations that underpin their effective use.

The Strategic Imperative for PEGylation in Bioconjugation

The covalent attachment of polyethylene glycol (PEG) chains to biomolecules, a process known as PEGylation, is a widely adopted strategy to enhance the therapeutic properties of proteins, peptides, and other biologics.[1][2] The inherent characteristics of the PEG polymer—hydrophilicity, biocompatibility, and lack of immunogenicity—confer a multitude of advantages to the conjugated molecule.[3]

Key benefits of PEGylation include:

-

Improved Solubility and Stability: The hydrophilic nature of PEG can significantly increase the solubility of hydrophobic molecules in aqueous environments and protect them from enzymatic degradation.[2][4][]

-

Reduced Immunogenicity: The flexible PEG chain can mask epitopes on the surface of a protein, thereby reducing its recognition by the immune system.[1][6]

-

Enhanced Pharmacokinetics: By increasing the hydrodynamic volume of the conjugated molecule, PEGylation can reduce renal clearance, leading to a longer circulation half-life in the body.[][6]

Heterobifunctional PEG linkers are a specialized class of PEGylation reagents that possess two different reactive functional groups at their termini.[6] This unique architecture enables a sequential and controlled conjugation of two different molecules, minimizing the formation of unwanted homodimers or polymers that can occur with homobifunctional linkers.[7] This precise control is paramount in applications such as the development of antibody-drug conjugates (ADCs), where a specific stoichiometry of drug to antibody is crucial for efficacy and safety.[3][]

The Anatomy of a Heterobifunctional PEG Linker: A Modular Design

A heterobifunctional PEG linker can be conceptually deconstructed into three key components, each contributing to its overall functionality.

Caption: Amide bond formation via NHS ester chemistry.

Thiol-Reactive Chemistries

The sulfhydryl group of cysteine residues offers a more specific target for conjugation due to its lower abundance compared to amines. [1]

-

Maleimides: Maleimides react specifically with thiol groups at a neutral pH (6.5-7.5) to form a stable thioether bond. [1][8]This reaction is highly efficient and is a preferred method for site-specific antibody conjugation. [2]* Vinyl Sulfones: These groups also react with thiols, typically at a slightly higher pH (around 8.5), to form a stable thioether linkage. [9]

Caption: Thioether bond formation via maleimide chemistry.

Bioorthogonal "Click" Chemistries

Click chemistry encompasses a class of reactions that are highly specific, efficient, and biocompatible, making them ideal for bioconjugation in complex biological systems. [10]

-

Azides and Alkynes: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of click chemistry, forming a stable triazole linkage. [11][12]For applications where copper toxicity is a concern, strain-promoted azide-alkyne cycloaddition (SPAAC) utilizing cyclooctynes like dibenzocyclooctyne (DBCO) offers a copper-free alternative. [1]

Caption: Triazole formation via strain-promoted azide-alkyne cycloaddition.

Strategic Selection of Heterobifunctional PEG Linkers: A Decision-Making Framework

The selection of an appropriate heterobifunctional PEG linker is a multi-faceted process that requires careful consideration of the specific application and the properties of the molecules to be conjugated.

| Parameter | Considerations | Rationale |

| Functional Groups | Compatibility with available reactive sites on the biomolecules (e.g., amines, thiols). | To ensure efficient and specific covalent bond formation. [1] |

| PEG Spacer Length | Short (e.g., PEG4, PEG8) vs. Long (e.g., PEG24, PEG48). | To modulate solubility, steric hindrance, and the distance between the conjugated molecules. [1][13] |

| Linker Architecture | Linear vs. Branched (multi-arm). | Branched linkers can be used to attach multiple molecules to a single point. [1] |

| Cleavability | Cleavable vs. Non-cleavable. | Cleavable linkers are designed to release a payload under specific physiological conditions (e.g., in the reducing environment of a cell). [2] |

Experimental Protocols: A Step-by-Step Guide to Bioconjugation

The following protocols provide a general framework for performing bioconjugation reactions using heterobifunctional PEG linkers. It is imperative to optimize the reaction conditions for each specific application.

Two-Step Sequential Conjugation using an NHS-PEG-Maleimide Linker

This protocol is commonly employed for the preparation of antibody-drug conjugates, where an amine-containing antibody is first modified with the linker, followed by conjugation to a thiol-containing drug.

Materials:

-

Antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)

-

NHS-PEG-Maleimide linker

-

Thiol-containing drug

-

Reaction buffers (e.g., phosphate buffer, pH 7.2-7.5 for the first step; phosphate buffer, pH 6.5-7.0 for the second step)

-

Quenching reagent (e.g., Tris or glycine)

-

Purification system (e.g., size-exclusion chromatography or dialysis) [1] Procedure:

Step 1: Activation of the Antibody with the NHS-PEG-Maleimide Linker

-

Dissolve the NHS-PEG-Maleimide linker in a dry, aprotic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF) to prepare a stock solution.

-

Add the linker stock solution to the antibody solution at a specific molar excess (typically 5-20 fold). The optimal ratio should be determined empirically.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. [14]4. Remove the excess, unreacted linker using a desalting column or dialysis against a suitable buffer (e.g., phosphate buffer, pH 6.5-7.0). This step is crucial to prevent the maleimide group from reacting with any free thiols on the antibody.

Step 2: Conjugation of the Activated Antibody with the Thiol-Containing Drug

-

Add the thiol-containing drug to the purified, maleimide-activated antibody solution. A molar excess of the drug is typically used.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.

-

Quench any unreacted maleimide groups by adding a thiol-containing reagent such as N-acetylcysteine or β-mercaptoethanol.

-

Purify the final antibody-drug conjugate to remove excess drug and other reaction components using an appropriate method such as size-exclusion chromatography or affinity chromatography. [1] Self-Validating System:

-

Monitoring the first step: The degree of linker incorporation can be assessed using techniques like MALDI-TOF mass spectrometry to confirm the increase in the antibody's molecular weight.

-

Monitoring the second step: The final drug-to-antibody ratio (DAR) can be determined using methods such as hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

Click Chemistry Conjugation using an Azide-PEG-DBCO Linker

This protocol describes a copper-free click chemistry reaction, which is advantageous for its biocompatibility.

Materials:

-

Azide-functionalized biomolecule

-

DBCO-PEG linker

-

Reaction buffer (e.g., PBS, pH 7.4)

-

Purification system

Procedure:

-

Dissolve the DBCO-PEG linker in a suitable solvent.

-

Mix the azide-functionalized biomolecule and the DBCO-PEG linker in the reaction buffer.

-

Incubate the reaction mixture at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.

-

Purify the resulting conjugate to remove unreacted components.

Characterization and Quality Control of PEGylated Bioconjugates

Thorough characterization of the final bioconjugate is essential to ensure its quality, efficacy, and safety.

| Analytical Technique | Parameter Assessed |

| Size-Exclusion Chromatography (SEC) | Purity, aggregation, and hydrodynamic size. |

| Mass Spectrometry (MALDI-TOF, ESI-MS) | Molecular weight, degree of PEGylation, and confirmation of conjugation. [15] |

| Hydrophobic Interaction Chromatography (HIC) | Drug-to-antibody ratio (DAR) for ADCs. |

| SDS-PAGE | Apparent molecular weight and purity. |

| Biological Assays | In vitro and in vivo activity and efficacy of the conjugate. |

Troubleshooting Common Challenges in Bioconjugation

| Problem | Potential Cause | Troubleshooting Strategy |

| Low Conjugation Efficiency | Suboptimal pH, temperature, or reaction time. Inactive reagents. Steric hindrance. | Optimize reaction conditions. Use fresh, high-purity reagents. [1]Consider a longer PEG spacer. |

| Precipitation of the Conjugate | Increased hydrophobicity after conjugation. | Use a more hydrophilic PEG linker. Optimize buffer conditions. |

| Loss of Biological Activity | Modification of critical functional groups. | Employ site-specific conjugation strategies. Use a linker with a different functional group. |

| Heterogeneity of the Final Product | Multiple reactive sites on the biomolecule. | Utilize site-specific conjugation methods. Optimize the purification process. |

The Future of Heterobifunctional PEG Linkers: Innovations on the Horizon

The field of bioconjugation is continually evolving, with ongoing research focused on developing novel linkers with enhanced properties. Key areas of innovation include:

-

Cleavable Linkers with Novel Trigger Mechanisms: The development of linkers that can be cleaved by specific enzymes or in response to changes in the microenvironment of diseased tissues will enable more targeted drug delivery.

-

Linkers for Bioorthogonal Chemistry: The expansion of the click chemistry toolbox will provide researchers with an even greater selection of highly specific and efficient conjugation reactions.

-

Multi-functional Linkers: Linkers with more than two functional groups will allow for the creation of more complex bioconjugates with multiple functionalities.

Conclusion

Heterobifunctional PEG linkers are indispensable tools in the modern bioconjugation landscape. Their modular design, coupled with a diverse range of functional chemistries, provides researchers with an exceptional degree of control over the creation of complex biomolecular architectures. By understanding the fundamental principles of their reactivity and carefully considering the experimental parameters, scientists and drug developers can harness the power of these versatile linkers to advance the frontiers of medicine and biotechnology.

References

-

Precise PEG. (n.d.). How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices. Retrieved from [Link]

-

AxisPharm. (2024, September 24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. Retrieved from [Link]

-

ADC Review. (2018, June 29). PEGs and Antibody-drug Conjugates a Versatile Approach. Retrieved from [Link]

- Patel, et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. Journal of the American Society for Mass Spectrometry, 32(7), 1736-1744.

- Dal Corso, A., et al. (2020). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates.

- Zhang, Y., et al. (2022).

- Tirelli, N., et al. (2020). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Chemical Science, 11(16), 4066-4073.

-

AxisPharm. (2024, September 23). Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples. Retrieved from [Link]

- Su, Z., et al. (2021). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. ACS Medicinal Chemistry Letters, 12(10), 1541-1544.

- Kim, M. S., et al. (2023).

- Walsh, S. J., et al. (2020).

-

Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). Retrieved from [Link]

- Al-Madanat, O., et al. (2019). A Comparison Study of Functional Groups (Amine vs. Thiol) for Immobilizing AuNPs on Zeolite Surface.

- Zhang, J., et al. (2015). Second generation of PEGylation with thiol-reactive PEG derivatives. Expert Opinion on Drug Delivery, 12(11), 1753-1768.

- Hong, V., et al. (2010). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Methods in Molecular Biology, 634, 13-25.

- Zhang, F., et al. (2023). PEGylated therapeutics in the clinic. Medicinal Research Reviews, 43(6), 1845-1890.

- Zhang, Y., et al. (2022).

-

JenKem Technology. (2021, September 30). Activated PEGs for Thiol PEGylation. Retrieved from [Link]

-

Thermo Fisher Scientific. (2018, May 3). Strategies for successful crosslinking and bioconjugation applications [Video]. YouTube. [Link]

- Beck, A., et al. (2017). Methods for site-specific drug conjugation to antibodies. mAbs, 9(8), 1243-1251.

Sources

- 1. precisepeg.com [precisepeg.com]

- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 3. adcreview.com [adcreview.com]

- 4. purepeg.com [purepeg.com]

- 6. purepeg.com [purepeg.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]

- 9. Activated PEGs for Thiol PEGylation - JenKem [jenkemusa.com]

- 10. biochempeg.com [biochempeg.com]

- 11. broadpharm.com [broadpharm.com]

- 12. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

The Nexus of Precision and Functionality: A Technical Guide to Click Chemistry with PEG Linkers

Abstract

In the landscape of modern bioconjugation, drug delivery, and materials science, the demand for highly efficient, specific, and biocompatible chemical ligation strategies is paramount. This guide provides an in-depth exploration of "click chemistry," a suite of reactions renowned for their reliability and broad applicability, with a particular focus on their synergy with polyethylene glycol (PEG) linkers. We will dissect the core principles of the most prominent click reactions—the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—and elucidate the pivotal role of PEG linkers in enhancing the solubility, stability, and pharmacokinetic profiles of the resulting conjugates. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven insights to empower your experimental designs and accelerate innovation.

Foundational Pillars: Understanding the Core Components

The "Click" Phenomenon: A Paradigm of Chemical Efficiency

Coined by K. Barry Sharpless, the term "click chemistry" describes a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions.[1] These bio-orthogonal reactions, meaning they do not interfere with biological systems, have revolutionized how scientists assemble complex molecular architectures.[1] The hallmark of click chemistry is its ability to form stable covalent bonds with minimal byproducts, simplifying purification and ensuring a high degree of precision.[2] The most celebrated example is the Huisgen 1,3-dipolar cycloaddition of azides and terminal alkynes, which forms a stable triazole linkage.[3]

Polyethylene Glycol (PEG) Linkers: The Versatile Enablers

Polyethylene glycol (PEG) is a hydrophilic, biocompatible, and non-immunogenic polymer synthesized from the ring-opening polymerization of ethylene oxide.[2][4] In the context of bioconjugation, PEG chains act as flexible linkers or spacers, connecting a molecule of interest (e.g., a drug, protein, or fluorescent probe) to another substrate.[5]

The strategic incorporation of PEG linkers offers a multitude of advantages:

-

Enhanced Solubility: PEG's hydrophilic nature significantly improves the aqueous solubility of hydrophobic molecules.[5][6]

-

Improved Stability and Bioavailability: By creating a hydrophilic shell, PEGylation can protect conjugated molecules from enzymatic degradation, leading to a longer circulation half-life and increased bioavailability.[4][6]

-

Reduced Immunogenicity: The PEG chain can mask epitopes on a molecule, reducing the likelihood of an immune response.[5]

-

Controlled Drug Release: In drug delivery systems, PEG linkers can be engineered to be cleavable under specific physiological conditions, allowing for targeted drug release.[7]

PEG linkers are available in various forms, including linear and branched structures, and can be monodispersed (with a precise molecular weight) or polydispersed (with an average molecular weight).[8] The choice of PEG linker depends on the specific application and desired pharmacokinetic properties.[9]

The Workhorses of Click Chemistry: CuAAC and SPAAC

The azide-alkyne cycloaddition is the cornerstone of click chemistry. This reaction can be performed in two primary modes: with a copper catalyst (CuAAC) or without (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient method for ligating molecules functionalized with terminal alkynes and azides.[1][10] The reaction is catalyzed by copper(I), which can be generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.[11] The presence of a stabilizing ligand, such as tris(benzyltriazolylmethyl)amine (TBTA), can prevent copper-induced damage to sensitive biomolecules like DNA.[1]

Mechanism of CuAAC: The reaction proceeds through a stepwise mechanism involving the formation of a copper(I) acetylide intermediate.[10][12] This intermediate then reacts with the azide to form a six-membered ring, which subsequently rearranges to the stable 1,4-disubstituted triazole product.[12]

Diagram: CuAAC Reaction Mechanism

A simplified representation of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

A significant advancement in click chemistry was the development of SPAAC, which eliminates the need for a cytotoxic copper catalyst.[13] This makes it particularly well-suited for applications in living systems.[14] SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with an azide.[2][15] The high ring strain of the cyclooctyne lowers the activation energy of the reaction, allowing it to proceed rapidly at physiological temperatures without a catalyst.[15][16]

Mechanism of SPAAC: The reaction is a concerted [3+2] cycloaddition where the azide reacts with the strained alkyne to directly form the triazole product.[17] The rate of the reaction can be modulated by modifying the structure of the cyclooctyne.[15]

A generalized workflow for performing a bioconjugation experiment using click chemistry.

Troubleshooting and Field-Proven Insights

Even with the reliability of click chemistry, challenges can arise. Here are some common issues and their solutions:

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low Reaction Yield | - Inactive reagents (e.g., oxidized copper, degraded PEG).- Incorrect stoichiometry.- Unfavorable reaction pH. | - Use freshly prepared sodium ascorbate.- Ensure proper storage of PEG reagents.- Optimize the molar ratio of reactants.- Verify and adjust the pH of the reaction buffer. [18] |

| Protein Aggregation/Precipitation | - High protein concentration.- Use of a di-activated PEG leading to cross-linking.- Unsuitable buffer conditions. | - Reduce the protein concentration.- Ensure the use of a mono-activated PEG for single conjugation.- Screen different buffer systems to improve protein stability. [18] |

| Off-Target Labeling | - In CuAAC, high concentrations of copper can lead to side reactions.- In SPAAC with maleimides, excess reagent can react with other nucleophiles. | - Use a copper-stabilizing ligand (e.g., TBTA).- Optimize the concentration of the copper catalyst.- Quench excess maleimide with a thiol-containing reagent after the desired reaction time. [19] |

| Incomplete Reaction | - Insufficient reaction time.- Steric hindrance at the reaction site. | - Increase the incubation time.- Consider using a longer PEG linker to reduce steric hindrance. [19] |

Conclusion

Click chemistry, in conjunction with the versatile properties of PEG linkers, provides a powerful and robust platform for the precise construction of complex molecular architectures. The high efficiency, specificity, and biocompatibility of these methods have firmly established them as indispensable tools in drug development, diagnostics, and materials science. By understanding the underlying principles and mastering the practical methodologies presented in this guide, researchers can confidently leverage this powerful chemical synergy to advance their scientific endeavors.

References

-

Labinsights. (2023, May 8). Application of PEG In Click Chemistry. [Link]

-

Glen Research. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). [Link]

-

Biopharma PEG. Applications of PEG Linkers. [Link]

-

baseclick. Protocols. [Link]

-

AxisPharm. (2024, September 24). PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation. [Link]

-

Biopharma PEG. (2022, February 10). PEG Linkers & Their Applications. [Link]

-

ACS Omega. (2023, January 18). Copper(I)-Catalyzed Alkyne–Azide Cycloaddition (CuAAC) “Click” Reaction: A Powerful Tool for Functionalizing Polyhydroxylated Platforms. [Link]

-

ResearchGate. (2021, December 16). Click chemstry: Why does it sometimes work and other times it doesn't?. [Link]

-

PubMed. (2011, August 16). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. [Link]

-

ACS Omega. Synthesis and Operating Optimization of the PEG Conjugate via CuAAC in scCO2. [Link]

-

PubMed Central. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. [Link]

-

Interchim. DBCO reagents for « Click Chemistry ». [Link]

-

PubMed Central. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. [Link]

-

PubMed Central. (2021, June 20). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. [Link]

-

ResearchGate. (2025, August 8). Combination of SPAAC Click Chemistry and Enzymatic Ligation for Stable and Efficient Protein Immobilization for Single-Molecule Force Spectroscopy. [Link]

-

PubMed Central. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. [Link]

-

ResearchGate. Strain-promoted azide–alkyne cycloaddition (SPAAC) reaction between.... [Link]

-

ResearchGate. (2025, August 7). Investigation of the copper(I) catalysed azide-alkyne cycloaddition reactions (CuAAC) in molten PEG2000. [Link]

-

PubMed Central. Click-PEGylation – A mobility shift approach to assess the redox state of cysteines in candidate proteins. [Link]

-

Biopharma PEG. (2019, October 18). Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder. [Link]

-

MDPI. Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). [Link]

-

Organic & Biomolecular Chemistry (RSC Publishing). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. [Link]

-

organic-chemistry.org. Click Chemistry Azide-Alkyne Cycloaddition. [Link]

-

Creative Biolabs. What are PEG Linkers?. [Link]

-

ACS Publications. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. [Link]

-

ResearchGate. (2025, August 7). Strain-Promoted Azide-Alkyne Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis | Request PDF. [Link]

-

PubMed Central. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates. [Link]

Sources

- 1. glenresearch.com [glenresearch.com]

- 2. labinsights.nl [labinsights.nl]

- 3. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 4. biochempeg.com [biochempeg.com]

- 5. precisepeg.com [precisepeg.com]

- 6. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 7. purepeg.com [purepeg.com]

- 8. biochempeg.com [biochempeg.com]

- 9. precisepeg.com [precisepeg.com]

- 10. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Click Chemistry [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. vectorlabs.com [vectorlabs.com]

- 15. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Biomolecule Labeling with Azido-PEG1-methylamine

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is a cornerstone of innovation. The ability to attach probes, drugs, or other functional moieties to proteins, peptides, or nucleic acids underpins advancements in diagnostics, therapeutics, and our fundamental understanding of biological processes. Azido-PEG1-methylamine has emerged as a powerful and versatile heterobifunctional linker, offering a compact and adaptable scaffold for sophisticated bioconjugation strategies.

This guide provides an in-depth exploration of Azido-PEG1-methylamine, moving beyond simple protocols to elucidate the chemical principles, strategic considerations, and practical nuances required for successful biomolecule labeling. Here, we will dissect the dual reactivity of this linker, offering field-proven insights into its application and the validation of its conjugates.

The Strategic Advantage of a Heterobifunctional Linker

Azido-PEG1-methylamine is a molecule designed for sequential or orthogonal bioconjugation strategies. Its structure features two distinct reactive functionalities at either end of a short polyethylene glycol (PEG) spacer: a primary methylamine group and an azide group. This dual nature allows for a two-step labeling process, which is critical when creating complex bioconjugates, such as antibody-drug conjugates (ADCs) or targeted imaging agents.[1]

The primary methylamine (-CH2-NH2) serves as a nucleophile, readily reacting with electrophilic centers on a target biomolecule. The most common targets are the carboxyl groups (-COOH) found on aspartic acid and glutamic acid residues, as well as the C-terminus of proteins. This reaction is typically mediated by carbodiimide chemistry.

The azide (-N3) group is a key component for "click chemistry," a class of reactions known for their high efficiency and bioorthogonality.[2] Specifically, the azide participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), forming a stable triazole linkage with an alkyne-modified molecule.[3]

The short PEG1 linker provides a minimal, hydrophilic spacer that can improve the solubility of hydrophobic molecules without adding significant bulk, which can be advantageous in preserving the biological activity of the labeled molecule.[4][5]

Core Properties of Azido-PEG1-methylamine

For successful experimental design, a thorough understanding of the physical and chemical properties of the linker is essential.

| Property | Value | Source |

| Molecular Formula | C₅H₁₂N₄O | [6] |

| Molecular Weight | 144.18 g/mol | [6] |

| Appearance | Varies (typically a liquid or low-melting solid) | N/A |

| Solubility | Soluble in DMSO, DMF, and aqueous buffers | [6] |

| Storage Conditions | Short term (days to weeks): 0-4°C; Long term (months to years): -20°C, desiccated | [6] |

Part 1: Amine-Reactive Conjugation via the Methylamine Group

The methylamine moiety of Azido-PEG1-methylamine provides a reactive handle for covalent attachment to biomolecules, most commonly targeting carboxyl groups on proteins. The gold standard for this transformation is the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[7][8]

The Chemistry of EDC/NHS Coupling

The reaction proceeds in two well-defined steps:

-

Activation of the Carboxyl Group: EDC reacts with the carboxyl groups on the protein (e.g., from aspartic or glutamic acid residues) to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and prone to hydrolysis.[9]

-

Formation of a Stable NHS Ester and Amine Reaction: To enhance the efficiency and control of the reaction, NHS or sulfo-NHS is added. It reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This semi-stable intermediate then readily reacts with the primary amine of Azido-PEG1-methylamine to form a stable amide bond.[7][9]

This two-step process is crucial as it minimizes the potential for protein-protein crosslinking, which can occur if both carboxyl and amine groups on the protein are simultaneously activated and reactive.[9]

Caption: EDC/NHS chemistry for amine-linker conjugation.

Experimental Protocol: Conjugating Azido-PEG1-methylamine to a Protein

This protocol outlines a general procedure for labeling a protein with Azido-PEG1-methylamine. Optimization of reactant molar ratios is recommended for each specific protein.

Materials:

-

Protein of interest in an amine-free buffer (e.g., MES or PBS).

-

Azido-PEG1-methylamine.

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

Sulfo-NHS (N-hydroxysulfosuccinimide).

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.[10]

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5.[10]

-

Quenching Solution: 1 M Tris-HCl, pH 7.5.

-

Desalting column for purification.

Procedure:

-

Protein Preparation: Dissolve the protein in Activation Buffer to a concentration of 2-10 mg/mL. Ensure the buffer is free of extraneous primary amines or carboxylates.[9]

-

Reagent Preparation: Prepare fresh solutions of EDC and sulfo-NHS in Activation Buffer (e.g., 10 mg/mL). Prepare a stock solution of Azido-PEG1-methylamine in an appropriate solvent like DMSO or water.

-

Carboxyl Group Activation: Add a 10- to 50-fold molar excess of EDC and sulfo-NHS to the protein solution. Incubate for 15 minutes at room temperature. The activation reaction is most efficient at a pH of 4.5-7.2.[10]

-

Conjugation: Add a 10- to 20-fold molar excess of the Azido-PEG1-methylamine stock solution to the activated protein solution. The reaction of the NHS-activated protein with the primary amine is most efficient at a pH of 7-8.[6] Therefore, it is recommended to adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer.

-

Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, with gentle mixing.

-

Quenching: Quench the reaction by adding the Quenching Solution to a final concentration of 20-50 mM to consume any unreacted NHS esters. Incubate for 15-30 minutes.

-

Purification: Remove excess linker and reaction byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Troubleshooting Amine-Reactive Conjugation

| Issue | Potential Cause | Recommended Solution |

| Low Labeling Efficiency | Inactive EDC/NHS (hydrolyzed) | Always use freshly prepared EDC and sulfo-NHS solutions.[8] |

| Competing nucleophiles in the buffer (e.g., Tris, glycine) | Use a non-amine, non-carboxylate buffer like MES for activation and PBS for coupling.[9] | |

| Suboptimal pH for activation or coupling | Maintain pH 4.5-7.2 for activation and pH 7-8 for coupling.[10] | |

| Insufficient molar excess of linker or coupling reagents | Optimize the molar ratios of EDC, sulfo-NHS, and the linker. | |

| Protein Precipitation | High concentration of EDC | Reduce the amount of EDC used in the reaction.[10] |

| Change in protein pI and solubility due to extensive modification | Reduce the molar excess of labeling reagents to achieve a lower degree of labeling.[11] |

Part 2: Azide-Alkyne Cycloaddition via the Azide Group

Once the Azido-PEG1-methylamine linker is successfully attached to the primary biomolecule, the terminal azide group is available for reaction with an alkyne-containing molecule. This is typically achieved through "click chemistry," which offers high specificity and reaction yields.[12]

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is the most common form of click chemistry and involves the use of a copper(I) catalyst to promote the [3+2] cycloaddition between an azide and a terminal alkyne, resulting in a stable 1,4-disubstituted triazole.[3]

Mechanism of CuAAC:

The copper(I) catalyst is essential for the reaction to proceed at a practical rate under physiological conditions. The reaction is typically carried out using a source of Cu(II) (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate) to generate the active Cu(I) species in situ. A stabilizing ligand, such as TBTA or THPTA, is often included to protect the biomolecule from oxidative damage and enhance the reaction rate.[3]

Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

A significant advantage of SPAAC is that it is a copper-free reaction, which is particularly important for applications in living systems where copper toxicity is a concern.[13] SPAAC utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts with the azide without the need for a catalyst.[13]

Choosing Between CuAAC and SPAAC:

| Feature | CuAAC | SPAAC | Source | | --- | --- | --- | | Catalyst | Copper(I) | None |[3][13] | | Reaction Rate | Generally faster | Can be slower, but newer cyclooctynes have improved kinetics |[13] | | Biocompatibility | Potential for copper toxicity | Excellent, suitable for in vivo applications |[13] | | Reagent Cost | Terminal alkynes are generally less expensive | Strained cyclooctynes can be more expensive |[2] | | Regioselectivity | Forms only the 1,4-disubstituted triazole | Can form a mixture of regioisomers |[3] |

Experimental Protocol: CuAAC Labeling

This protocol describes a general method for labeling an azide-modified protein with an alkyne-containing molecule.

Materials:

-

Azide-modified protein (from Part 1) in a suitable buffer (e.g., PBS).

-

Alkyne-containing molecule (e.g., a fluorescent dye, biotin, or drug).

-

Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM in water).

-

THPTA ligand solution (e.g., 100 mM in water).

-

Sodium ascorbate solution (e.g., 300 mM in water, freshly prepared).

Procedure:

-

Prepare the Reaction Mixture: In a microfuge tube, combine the azide-modified protein (final concentration typically in the µM to low mM range) and a 2- to 10-fold molar excess of the alkyne-containing molecule.

-

Add Catalyst Premix: In a separate tube, premix the CuSO₄ and THPTA solutions. Add this premix to the protein solution to achieve a final copper concentration of 0.1-1 mM.

-

Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 1-5 mM to initiate the click reaction.

-

Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light if using a fluorescent alkyne.

-

Purification: Purify the final conjugate using a desalting column or dialysis to remove excess reagents.

Part 3: Validation and Characterization of the Final Conjugate

A critical component of any bioconjugation workflow is the thorough characterization of the final product to ensure that the labeling was successful and to determine the extent of modification.

Determining the Degree of Labeling (DOL)

The DOL, or the average number of label molecules per protein, is a key parameter for ensuring batch-to-batch consistency. For fluorescently labeled proteins, this can be determined using UV-Vis spectrophotometry.[5]

Calculation:

-

Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the dye (Aₘₐₓ).

-

Calculate the concentration of the dye using the Beer-Lambert law: [Dye] = Aₘₐₓ / (ε_dye * l), where ε_dye is the molar extinction coefficient of the dye and l is the path length.

-

Correct the A₂₈₀ reading for the dye's contribution: A_protein = A₂₈₀ - (Aₘₐₓ * CF), where CF is the correction factor for the dye at 280 nm.

-

Calculate the protein concentration: [Protein] = A_protein / (ε_protein * l).

-

The DOL is the ratio of the molar concentrations: DOL = [Dye] / [Protein].

Mass Spectrometry Analysis

Mass spectrometry (MS) is an indispensable tool for confirming the successful conjugation and determining the precise mass of the final product.[14]

-

MALDI-TOF MS: Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry can provide the molecular weight of the intact conjugate, allowing for confirmation of the addition of the linker and the label.[15][16]

-

LC-MS/MS: Liquid chromatography-tandem mass spectrometry of the digested conjugate can be used to identify the specific amino acid residues that have been modified.[14]

Conclusion

Azido-PEG1-methylamine stands as a highly effective and versatile tool in the bioconjugationist's arsenal. Its heterobifunctional nature allows for controlled, sequential labeling strategies that are essential for the construction of complex and well-defined biomolecular conjugates. By understanding the underlying chemical principles of both amine-reactive coupling and azide-alkyne cycloaddition, and by employing rigorous characterization methods, researchers can leverage the power of this compact linker to advance their scientific and therapeutic goals. The protocols and insights provided in this guide serve as a robust foundation for the successful application of Azido-PEG1-methylamine in a wide array of biomolecule labeling endeavors.

References

- General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (n.d.). Retrieved from a supplier of magnetic beads and particles for life sciences.

- Azido-PEG1-methylamine Product Information. (n.d.).

- Strategies for successful crosslinking and bioconjugation applications. (2018, May 3). Thermo Fisher Scientific. [Video]. YouTube.

- High-density chemical cross-linking for modeling protein interactions. (2019). Proceedings of the National Academy of Sciences, 116(52), 26561-26569.

- Amine-Reactive Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific.

- Protein Cross-linkers handbook and selection guide. (n.d.). G-Biosciences.

- EDC Product Instructions. (n.d.). Thermo Fisher Scientific.

- Direct EDC Coupling Protocol for Labeling Proteins with Dye Amine. (2021, June 7). Biotium.

- Heterobifunctional Cross-Linkers. (n.d.). G-Biosciences.

- Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. (2019).

- Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applic

- Mass Spectrometric Conjugate Characterization. (n.d.). FUJIFILM Diosynth Biotechnologies.

- PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjug

- Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug. (2023). International Journal of Nanomedicine, 18, 1685–1698.

- Click Chemistry Reactions: CuAAC, SPAAC, Diels-Alder. (2019, October 18). Biopharma PEG.

- EDC/NHS conjugation: Is it possible to activate amine first? (2022, September 4).

- Heterobifunctional Crosslinkers for Labeling. (n.d.). BOC Sciences.

- Short PEG-Linkers Improve the Performance of Targeted, Activatable Monoclonal Antibody-Indocyanine Green Optical Imaging Probes. (2014). PLoS ONE, 9(4), e95406.

- Biomarker Characterization by MALDI-TOF/MS. (2018). Mass Spectrometry Reviews, 37(6), 735-757.

- Molecular Insight into the Steric Shielding Effect of PEG on the Conjugated Staphylokinase: Biochemical Characterization and Molecular Dynamics Simul

- Bioconjugation Chemistry: Challenges and Solutions. (2022, December 1). kbDNA.

- Protein Labeling, Crosslinking, and Modification Support—Troubleshooting. (n.d.). Thermo Fisher Scientific.

- Preparation and Characterization of Hetero-bifunctional Cross-linking Reagents for Protein Modifications. (1981). The Journal of Biological Chemistry, 256(10), 5037-5042.

- Characterization of Biomolecules using High-Performance UV-Vis Spectrophotometry. (2025, October 26). Shimadzu.

- A new heterobifunctional cross-linking reagent for the study of biological interactions between proteins. I. Design, synthesis, and characterization. (1981). The Journal of Biological Chemistry, 256(10), 5043-5050.

- Isotopically-coded short-range hetero-bifunctional photo-reactive crosslinkers for studying protein structure. (2015). Journal of Proteomics, 118, 94-105.

- Dual-purpose PEG scaffolds for the preparation of soft and biofunctional hydrogels: The convergence between CuAAC and thiol-ene reactions. (2018). Journal of Polymer Science Part A: Polymer Chemistry, 56(17), 1934-1942.

- Identification of Highly Reactive Sequences For PLP-Mediated Bioconjugation Using a Combinatorial Peptide Library. (2010). Journal of the American Chemical Society, 132(45), 15934–15937.

- Ligand Tricks for Faster Clicks: Bioconjugation via CuAAC Reaction. (2023).

- PEG Linkers & Their Applications. (2022, February 10). Biopharma PEG.

- Protein Identifications and characterization using MALDI -MS. (2012, September 28). [Video]. YouTube.

- Antibody Conjugation Troubleshooting. (n.d.). Bio-Techne.

- Effects of steric hindrance from single-stranded overhangs on target-strand loading into the Cas12a active site. (2022).

- Crosslinking Technology. (n.d.). Thermo Fisher Scientific.

- Characterization of peptides and proteins by ultraviolet photodissociation mass spectrometry for biotechnology applications. (2020).

- Exposure to air boosts CuAAC reactions catalyzed by PEG-stabilized Cu nanoparticles. (2017).

- Effects of PEG-Linker Chain Length of Folate-Linked Liposomal Formulations on Targeting Ability and Antitumor Activity of Encapsulated Drug. (2023). International Journal of Nanomedicine, 18, 1685–1698.

- Applications of PEG Linkers. (n.d.). Biopharma PEG.

- Troubleshooting Guides. (n.d.).

- PEG-interferon conjugates: effects of length and structure of linker. (2009). Journal of Pharmaceutical Sciences, 98(12), 4590-4599.

- Effect of polyethyleneglycol (PEG) chain length on the bio–nano-interactions between PEGylated lipid nanoparticles and biological fluids: from nanostructure to uptake in cancer cells. (2016). Nanoscale, 8(19), 10217-10229.

- Click Chemistry Conjugations. (2019). In Methods in Molecular Biology (Vol. 2008, pp. 13-28). Humana Press.

Sources

- 1. aboligo.com [aboligo.com]

- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. Short PEG-Linkers Improve the Performance of Targeted, Activatable Monoclonal Antibody-Indocyanine Green Optical Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. broadpharm.com [broadpharm.com]

- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 8. researchgate.net [researchgate.net]

- 9. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. mdpi.com [mdpi.com]

- 12. biochempeg.com [biochempeg.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. purepeg.com [purepeg.com]

- 15. Biomarker Characterization by MALDI-TOF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

The Architect's Guide to PEGylation: A Technical Deep Dive into Enhancing Drug Delivery